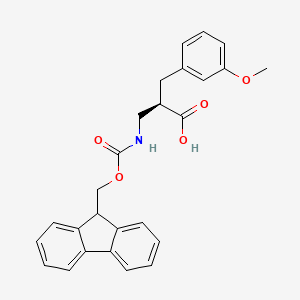

Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Description

Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, which is acid-labile and critical for stepwise peptide chain elongation . Its stereochemistry at the third carbon is designated as (R)-configuration, while the second carbon bears a 3-methoxybenzyl substituent. This structural motif introduces both steric bulk and electronic modulation, influencing peptide folding, stability, and receptor interactions. The 3-methoxy group enhances solubility in organic solvents like DMF and dichloromethane, commonly used in SPPS, while maintaining compatibility with standard coupling reagents such as HOBt/EDCI .

Properties

Molecular Formula |

C26H25NO5 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |

InChI Key |

HMNIRDAFWMQJIV-GOSISDBHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Wolff Rearrangement of Diazo Ketones

A highly effective method involves the homologation of α-amino acids through the Wolff rearrangement of diazo ketones to produce β-amino acids, including those substituted with aromatic groups such as 3-methoxybenzyl.

- The diazo ketone precursor is dissolved in tetrahydrofuran (THF) with 10% water and cooled to low temperatures (-25 to 0 °C) under an inert atmosphere and exclusion of light.

- Silver trifluoroacetate (CF3COOAg) in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (Et3N) catalyzes the rearrangement.

- The reaction mixture is allowed to warm to room temperature over 4-8 hours in the dark.

- After reaction completion, the mixture is worked up by aqueous bicarbonate extraction, acidification, and organic solvent extraction to isolate the β-amino acid intermediate.

- This method yields the β-amino acid with high enantiomeric purity and minimal racemization.

Resolution of Racemic Mixtures

If racemic β-amino acids are obtained, resolution can be achieved by:

- Formation of diastereomeric salts using optically active resolving agents such as amino alcohols or sulfonic acids.

- Fractional recrystallization and filtration to separate diastereomers.

- Decomposition of the salt under acidic or basic aqueous conditions followed by extraction to retrieve the optically pure β-amino acid.

- This process is typically conducted at controlled temperatures (0 to 180 °C, preferably 70 to 120 °C) and pH adjustments to optimize yield and purity.

Introduction of the Fmoc Protecting Group

The amino group of the β-amino acid is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group to facilitate solid-phase peptide synthesis (SPPS).

- The free β-amino acid is dissolved in an aqueous sodium carbonate solution (0.15 M, 2 equivalents).

- A solution of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, 1.2 equivalents) in acetone is added.

- The reaction mixture is stirred for approximately 2 hours at room temperature.

- The mixture is then concentrated under vacuum, diluted with water, and extracted with ethyl ether.

- The aqueous phase is acidified (pH 2-3) and extracted with ethyl acetate.

- The organic phase is dried and evaporated to yield the pure Fmoc-protected β-amino acid.

- Purification is achieved by flash chromatography and/or recrystallization to ensure high purity and retention of stereochemistry.

Purification and Characterization

- The final this compound is purified by flash chromatography and recrystallization.

- Stereochemical purity is verified by reversed-phase high-performance liquid chromatography (HPLC) after Fmoc deprotection and derivatization with chiral reagents such as N-(2,4-dinitro-5-fluorophenyl)-L-valinamide (Murfey’s reagent).

- Optical rotation measurements (e.g., $$D= +18 \pm 2^\circ$$ in DMF) confirm enantiomeric excess and configuration.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Diazo ketone preparation | α-Amino acid precursor, diazo transfer reagents | Formation of diazo ketone intermediate |

| Wolff rearrangement | THF/H2O, CF3COOAg (0.1 equiv.), NMM or Et3N, 0 to RT, dark, 4-8 h | β-Amino acid intermediate with 3-methoxybenzyl substituent, high stereochemical retention |

| Resolution (if needed) | Optically active resolving agents, recrystallization | Optically pure β-amino acid |

| Fmoc protection | Fmoc-OSu (1.2 equiv.), Na2CO3 (0.15 M), acetone, RT, 2 h | This compound |

| Purification | Flash chromatography, recrystallization | Pure, stereochemically defined product |

| Characterization | HPLC, optical rotation, NMR | Confirmation of purity and stereochemistry |

Applications and Importance

The prepared this compound is a valuable building block for:

- Solid-phase peptide synthesis (SPPS) enabling the construction of complex peptides with high purity.

- Medicinal chemistry applications, particularly in drug development targeting specific receptors, due to enhanced stability and bioavailability of peptides incorporating this residue.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction can produce the free amino acid derivative.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites on the molecule.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its stability and reactivity make it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability and bioactivity.

Industry

In the industrial sector, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it a critical component in the manufacture of various drugs.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to act as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Fmoc-Protected Amino Acid Family

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects on Reactivity: The 3-methoxybenzyl group in the target compound balances steric hindrance and electronic effects. In contrast, tert-butoxymethyl (in ) provides greater steric shielding but reduces solubility in polar solvents.

- Synthesis Yields: Compounds with bulkier substituents (e.g., naphthyl in ) show lower yields (~53–56%) compared to simpler aryl groups, highlighting synthetic challenges in sterically crowded systems.

Physicochemical Properties

- Solubility: The 3-methoxy group improves solubility in organic solvents compared to non-polar analogs like Fmoc-(S)-3-amino-2-phenylpropanoic acid .

- Stability: Fmoc derivatives with electron-donating groups (e.g., methoxy) exhibit slower deprotection kinetics under basic conditions compared to electron-withdrawing substituents (e.g., nitro in ).

Biological Activity

Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a derivative of amino acids that plays a significant role in peptide synthesis and pharmaceutical development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis, allowing for the selective modification of amino acids without affecting the overall structure. The presence of the 3-methoxybenzyl side chain enhances its lipophilicity, potentially influencing its biological interactions.

- Molecular Formula : C23H27N2O5

- Molecular Weight : 427.48 g/mol

- Solubility : Slightly soluble in water

Applications in Research and Drug Development

This compound has several applications, primarily in:

- Peptide Synthesis : Used as a building block for synthesizing peptides, crucial for developing biologically active compounds.

- Drug Development : Investigated for its potential in enhancing the efficacy and selectivity of therapeutic agents, particularly in neuropharmacology.

- Bioconjugation : Employed in linking biomolecules to improve drug delivery systems, leading to targeted therapies with reduced side effects .

Interaction Studies

Research indicates that the biological activity of this compound is influenced by its structural characteristics. Interaction studies are essential for understanding its biological mechanisms. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-(R)-3-amino-2-(4-methoxybenzyl)propanoic acid | Similar structure with a different methoxy position | Potentially different receptor interactions |

| Fmoc-(R)-3-amino-2-(2-nitrophenyl)propionic acid | Contains a nitrophenyl instead of methoxybenzyl | May exhibit different biological activities |

| Fmoc-(R)-3-amino-2-(4-cyanophenyl)propionic acid | Cyanophenyl side chain | Different electronic properties affecting reactivity |

Case Studies

-

Cytotoxicity Assessment :

A study investigated the cytotoxic effects of peptide conjugates containing this compound against various cancer cell lines. Results indicated that these conjugates exhibited significant cytotoxicity, particularly at higher concentrations, suggesting their potential as therapeutic agents against cancer . -

Cellular Uptake Studies :

Research on cellular uptake demonstrated that modifications to the hydrophobic properties of peptides, including those containing this compound, enhanced their penetration into cells. This was evaluated using flow cytometry and fluorescence microscopy techniques, showing improved uptake compared to non-modified peptides .

Q & A

Q. What are the critical considerations for synthesizing Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid with high enantiomeric purity?

Synthesis requires precise control of stereochemistry during the introduction of the 3-methoxybenzyl group. Key steps include:

- Chiral Auxiliaries : Use of (R)-configured starting materials or asymmetric catalysis to ensure retention of stereochemistry at the β-carbon .

- Protection Strategy : The Fmoc group is introduced early to protect the amino group, followed by selective deprotection of other functional groups (e.g., carboxylic acid) for subsequent coupling .

- Purification : Diastereomeric byproducts are separated via reverse-phase HPLC or recrystallization, as seen in freeze-drying protocols for similar Fmoc-protected amino acids .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Analytical validation involves:

- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for vicinal protons) and nuclear Overhauser effects (NOEs) to verify the 3-methoxybenzyl substitution pattern .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical , MW 431.47) .

- HPLC Purity : Use C18 columns with UV detection (254 nm) to assess purity (>98%) and resolve diastereomers .

Advanced Research Questions

Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS), and how are they mitigated?

- Steric Hindrance : The 3-methoxybenzyl group may reduce coupling efficiency. Solutions:

- Use activated coupling reagents (e.g., HATU or PyBOP) with DIEA in DMF to enhance reaction kinetics .

- Optimize reaction time (2–4 hours) and monitor via Kaiser test for unreacted amines .

- Acid Sensitivity : The methoxybenzyl group is stable under standard Fmoc deprotection conditions (20% piperidine/DMF), but prolonged acidic treatment (e.g., TFA cleavage) may require scavengers to prevent side reactions .

Q. How do researchers resolve discrepancies in reported solubility data for this compound?

Conflicting solubility profiles (e.g., in water vs. organic solvents) are addressed through:

Q. What strategies are employed to minimize racemization during peptide chain elongation with this amino acid derivative?

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-induced racemization .

- Additive Use : Include HOBt or Oxyma Pure to suppress side reactions during activation .

- Kinetic Monitoring : Use circular dichroism (CD) or chiral HPLC to detect racemization in real time .

Methodological Optimization

Q. What analytical workflows are recommended for characterizing diastereomeric impurities in batches of this compound?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol, 85:15) to resolve (R)- and (S)-configured impurities .

- LC-MS/MS : Quantify impurities at trace levels (<0.1%) using MRM transitions specific to diastereomers .

- X-ray Crystallography : Resolve ambiguous stereochemistry for high-purity batches .

Q. How is the stability of this compound assessed under long-term storage conditions?

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., Fmoc deprotection or oxidation of the methoxy group) .

- Light Sensitivity Testing : Store aliquots under UV/visible light and monitor for photodegradation using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.